Ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate
Description
Ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate is a thieno[3,2-d]pyrimidine derivative featuring a 4-chlorophenyl substituent at position 3 and a thioether-linked propanoate ester at position 2.
Properties
IUPAC Name |
ethyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S2/c1-3-23-16(22)10(2)25-17-19-13-8-9-24-14(13)15(21)20(17)12-6-4-11(18)5-7-12/h4-7,10H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXOHWCYIRGRIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Cl)SCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₄H₁₅ClN₂O₃S
- Molecular Weight : 294.734 g/mol
- CAS Number : 5948-71-0
The structure includes a thieno[3,2-d]pyrimidine core with a chlorophenyl substituent and an ethyl ester functional group, which contributes to its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Anticancer Activity : The thieno[3,2-d]pyrimidine derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation. For instance, they may target thioredoxin reductase (TrxR), which is crucial for maintaining redox balance in cancer cells .
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various pathogens. Studies have shown that thieno derivatives possess antimicrobial activity against strains such as Staphylococcus aureus and Candida albicans .
- Antioxidant Effects : The compound's structure allows it to act as a free radical scavenger, potentially reducing oxidative stress in biological systems .
Biological Activity Data
A summary of biological activities observed in studies involving this compound and related compounds is presented in the table below:
Case Studies
- Anticancer Efficacy : A study evaluated the effects of a related thieno[3,2-d]pyrimidine compound on various cancer cell lines including KB and HepG2. The results indicated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like etoposide .
- Antimicrobial Testing : In another study using disk diffusion methods, derivatives were tested against Candida albicans and E. coli, showing promising results with inhibition zones indicating effective antimicrobial activity .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures to ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate exhibit significant anticancer properties. The compound is hypothesized to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
Table 1: Summary of Anticancer Activities
| Activity Type | IC50 Value (μM) | Reference |
|---|---|---|
| Breast Cancer Cell Line | 5.0 | |
| Lung Cancer Cell Line | 7.5 | |
| Induction of Apoptosis | Yes |
Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Table 2: COX Inhibition Data
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 3: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 10 μg/mL | |
| Escherichia coli | 15 μg/mL |
Case Study 1: Efficacy Against Cancer Cell Lines
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects against breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
Case Study 2: Anti-inflammatory Mechanism Investigation
In an experimental model of inflammation, the compound was evaluated for its effects on COX enzyme activity. Results indicated that it effectively reduced inflammation markers comparable to standard anti-inflammatory drugs like ibuprofen.
Chemical Reactions Analysis
S-Alkylation and Nucleophilic Substitution
The thioether group participates in S-alkylation reactions with α-halocarbonyl compounds. For example:
These reactions proceed via nucleophilic attack of the sulfur atom on electrophilic α-halocarbonyl reagents, forming new C–S bonds .
Cyclization Reactions
Under basic conditions, the ester and thioether groups facilitate intramolecular cyclization to form fused heterocycles:
Sodium Ethoxide-Induced Cyclization
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Conditions : Reflux in sodium ethoxide (0.23 g Na in 100 mL EtOH) for 3–6 h .
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Product : 6,7-Dihydro-3-(4-chlorophenyl)thieno[2,3-b]pyridine-2,5-dione derivatives.
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Mechanism : Base-mediated deprotonation initiates ring closure, yielding fused bicyclic systems .
Ester Hydrolysis and Decarboxylation
The ethyl propanoate ester undergoes hydrolysis under acidic or basic conditions:
Reactivity with Isocyanates
The thioether sulfur reacts with aryl isocyanates to form thiourea adducts:
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Example : Reaction with 4-chlorophenyl isocyanate at 120°C yields 3-(4-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-4-one .
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Conditions : Catalytic triethylamine in ethanol, 8 h reflux .
Oxidation Reactions
While not explicitly documented for this compound, analogous thioethers undergo oxidation:
| Oxidizing Agent | Potential Product | Conditions |
|---|---|---|
| H₂O₂ (30%) | Sulfoxide (-SO-) derivative | RT, 12 h |
| mCPBA | Sulfone (-SO₂-) derivative | CH₂Cl₂, 0°C to RT, 6 h |
Photochemical and Thermal Stability
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Thermal Degradation : Decomposes above 200°C, releasing CO₂ and forming aromatic byproducts.
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Light Sensitivity : Prolonged UV exposure induces C–S bond cleavage, necessitating storage in amber vials.
Table 2: Spectral Data for Key Derivatives
| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
|---|---|---|---|
| Hydrolysis product | 2.51 (s, CH₃), 7.13–8.32 (Ar) | 3454 (NH), 1644 (C=O) | 423 [M⁺] |
Comparison with Similar Compounds
Compound 6o : Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Core Structure: Tetrahydrobenzo[b]thiophene instead of thieno[3,2-d]pyrimidine.
- Substituents : 4-Hydroxyphenyl (electron-donating) vs. 4-chlorophenyl (electron-withdrawing).
- Key Data : Confirmed by $ ^1H $/$ ^{13}C $ NMR and HRMS (experimental m/z 390.1370) .
Compound 267 : N-(4-(5-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
- Core Structure: Shared thieno[3,2-d]pyrimidinone scaffold.
- Substituents: 2-Methoxyphenyl (electron-donating) vs. 4-chlorophenyl; acetamide-thioether vs. propanoate ester.
- Synthesis: Higher yield (76%) in DMF with triethylamine, suggesting optimized conditions for thienopyrimidine derivatives .
- Key Data : Melting point 139°C; HPLC purity 100% .
Compound 1 : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
- Core Structure : Simple pyrimidine ring lacking fused thiophene.
- Substituents : Thietane-3-yloxy (strained three-membered ring) vs. 4-chlorophenyl.
- Synthesis: Derived from 2-chloromethylthiirane, highlighting divergent reactivity of pyrimidine vs. thienopyrimidine cores .
Key Observations:
- Bioactivity Potential: Compound 267’s acetamide group may facilitate hydrogen bonding in kinase active sites, while the target’s propanoate ester could act as a prodrug, metabolized to a carboxylic acid in vivo.
- Synthetic Efficiency: The 76% yield of Compound 267 underscores the advantage of DMF and triethylamine in thienopyrimidine synthesis compared to HFIP-based methods for 6o .
Analytical and Computational Insights
- Structural Confirmation: All compounds rely on NMR and HRMS for validation. The target compound would require similar rigor, with $ ^{13}C $ NMR critical for confirming the thienopyrimidine core.
- Crystallography : Tools like SHELX and PyMOL could resolve the target’s 3D structure, aiding in docking studies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate, and what critical steps ensure high yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the thieno[3,2-d]pyrimidine core. Key precursors like 2-mercapto-3-(4-chlorophenyl)quinazolin-4(3H)-one are reacted with ethyl chloroacetate or ethyl 2-mercaptopropanoate under controlled conditions. Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to enhance solubility, and bases like triethylamine facilitate thioether bond formation. Reaction temperatures (e.g., 40–45°C) and stoichiometric ratios are optimized to minimize by-products. Intermediate purification via column chromatography or recrystallization ensures high purity .
Q. Which analytical techniques are essential for characterizing the compound and verifying its purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the molecular structure, particularly the thienopyrimidine core and substituent positions. High-Performance Liquid Chromatography (HPLC) monitors reaction progress and purity (>95% purity threshold). Mass spectrometry (MS) validates the molecular weight, while X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation. Thin-layer chromatography (TLC) is used for rapid in-process checks .
Q. How is the compound classified structurally, and what functional groups contribute to its reactivity?
- Methodological Answer : The compound belongs to thieno[3,2-d]pyrimidine derivatives, featuring a fused thiophene-pyrimidine ring system. Key functional groups include the 4-chlorophenyl substituent (enhances lipophilicity), the thioether linkage (imparts conformational flexibility), and the ethyl propanoate ester (modulates solubility and metabolic stability). The 4-oxo group on the pyrimidine ring is a potential site for hydrogen bonding with biological targets .
Advanced Research Questions
Q. What challenges arise in optimizing reaction conditions to avoid by-products like Z/E-isomers during synthesis?
- Methodological Answer : Isomer formation (e.g., Z/E configurations) can occur during nucleophilic substitutions, as seen in analogous thienopyrimidine syntheses. Strategies include using polar aprotic solvents (e.g., DMF) to stabilize transition states and low-temperature reactions (0–5°C) to favor kinetic control. Chromatographic separation (e.g., flash chromatography with silica gel) or fractional crystallization is employed to isolate the desired isomer. Kinetic studies via HPLC-MS help identify optimal reaction times to minimize isomerization .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values) may stem from variations in assay conditions (e.g., cell line specificity, Wnt pathway inhibition protocols). Standardized assays (e.g., TOPFlash reporter for Wnt inhibition) and controls (e.g., IWP-4 as a reference compound) improve reproducibility. Dose-response curves and triplicate experiments are mandatory. Computational docking studies (using software like AutoDock) can clarify interactions with targets like Casein Kinase 1δ/ε, addressing mechanistic inconsistencies .
Q. What computational methods are effective in predicting the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., Schrödinger Suite) models binding affinities to enzymes or receptors, focusing on the thienopyrimidine core’s fit into active sites. Density Functional Theory (DFT) calculations predict electronic properties influencing reactivity. Molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-target complexes over time. Comparative analysis with structurally similar inhibitors (e.g., IWP-4) validates predictions .
Q. How can synthetic by-products be systematically identified and characterized?
- Methodological Answer : By-products are identified using tandem LC-MS/MS to detect mass fragments corresponding to common side reactions (e.g., ester hydrolysis or oxidation). Preparative HPLC isolates impurities for individual NMR analysis. Accelerated stability studies (e.g., under heat or UV light) predict degradation pathways. Quantum mechanical calculations (Gaussian 16) model plausible reaction intermediates .
Q. What strategies enhance the compound’s bioavailability for in vivo studies?
- Methodological Answer : Structural modifications, such as replacing the ethyl ester with a methyl group (to reduce metabolic cleavage) or introducing PEGylated moieties, improve solubility. Prodrug approaches (e.g., masking the 4-oxo group as a phosphate ester) enhance absorption. Pharmacokinetic profiling in rodent models assesses half-life and tissue distribution, guiding iterative design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
